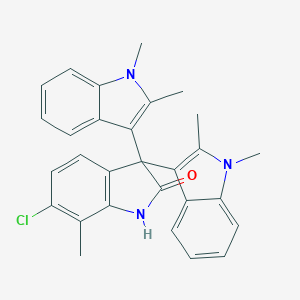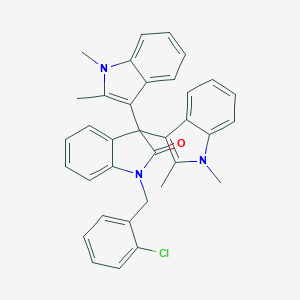
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole), also known as CBMI, is a synthetic compound that belongs to the family of indole derivatives. CBMI is a potential anticancer agent that has been studied extensively due to its promising anticancer activity against various cancer types. CBMI is a yellow crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the inhibition of various enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the activity of cyclin-dependent kinases, which are proteins that are involved in cell division.
Biochemical and Physiological Effects:
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its potential as a selective anticancer agent with low toxicity in normal cells. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to have a wide range of anticancer activity against various cancer types. However, one of the main limitations of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is its low solubility in aqueous solutions, which can limit its potential for use in clinical settings.
Orientations Futures
There are several future directions for research on 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole). One potential direction is the development of more efficient synthesis methods for 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) that can improve the yield and purity of the compound. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) in vivo, which can provide insights into the optimal dosing and administration of the compound. Additionally, the investigation of the potential synergistic effects of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) with other anticancer agents can provide insights into the development of combination therapies for cancer treatment.
Méthodes De Synthèse
The synthesis of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) involves the reaction of 4-chlorobenzaldehyde and 1-methylindole in the presence of an acid catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) is typically around 60-70%.
Applications De Recherche Scientifique
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been extensively studied for its anticancer activity against various cancer types, including breast cancer, lung cancer, and leukemia. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has been shown to induce cell death in cancer cells by activating apoptosis, which is a programmed cell death mechanism. 3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of certain enzymes and proteins that are involved in cell division and DNA replication.
Propriétés
Nom du produit |
3,3'-(4-Chlorobenzylidene)bis(1-methyl-1H-indole) |
|---|---|
Formule moléculaire |
C25H21ClN2 |
Poids moléculaire |
384.9 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole |
InChI |
InChI=1S/C25H21ClN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3 |
Clé InChI |
UFEFBIFPLIVLLZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Cl)C4=CN(C5=CC=CC=C54)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)

![Allyl 6-(3-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307407.png)
![Allyl 6-(5-methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl sulfide](/img/structure/B307408.png)
![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![5-bromo-3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B307413.png)


![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![1-[10-bromo-3-(ethylsulfanyl)-6-phenyl[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307419.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)